Cas no 104131-92-2 (1-(Propan-2-yl)cyclopropane-1-carboxylic Acid)

1-(Propan-2-yl)cyclopropane-1-carboxylic Acid is a cyclopropane-substituted carboxylic acid derivative characterized by its unique sterically hindered structure. The presence of the isopropyl group adjacent to the cyclopropane ring enhances its utility as a versatile intermediate in organic synthesis, particularly in the preparation of pharmacologically active compounds and fine chemicals. Its rigid cyclopropane framework contributes to conformational stability, making it valuable in the design of constrained analogs and chiral building blocks. The carboxylic acid functionality allows for further derivatization, including esterification or amidation, facilitating its incorporation into more complex molecular architectures. This compound is particularly useful in medicinal chemistry and materials science applications.
1-(Propan-2-yl)cyclopropane-1-carboxylic Acid structure
104131-92-2 structure
Product Name:1-(Propan-2-yl)cyclopropane-1-carboxylic Acid
CAS No:104131-92-2
MF:C7H12O2
MW:128.168982505798
CID:1140797
PubChem ID:13707487
Update Time:2025-06-08

1-(Propan-2-yl)cyclopropane-1-carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • Cyclopropanecarboxylic acid, 1-(1-methylethyl)-
    • Z1205498035
    • 1-ISOPROPYLCYCLOPROPANE-1-CARBOXYLIC ACID
    • 1-(propan-2-yl)cyclopropane-1-carboxylic acid
    • 104131-92-2
    • CS-0307995
    • EN300-103914
    • 1-Isopropylcyclopropanecarboxylic acid
    • 1-propan-2-ylcyclopropane-1-carboxylic acid
    • AT12380
    • 1-Isopropylcyclopropanecarboxylicacid
    • AKOS006382721
    • SCHEMBL3140773
    • 1-(Propan-2-yl)cyclopropane-1-carboxylic Acid
    • Inchi: 1S/C7H12O2/c1-5(2)7(3-4-7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9)
    • InChI Key: TUJGKVZBNOHEQB-UHFFFAOYSA-N
    • SMILES: OC(C1(C(C)C)CC1)=O

Computed Properties

  • Exact Mass: 128.08376
  • Monoisotopic Mass: 128.083729621g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 134
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • PSA: 37.3

1-(Propan-2-yl)cyclopropane-1-carboxylic Acid Security Information

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Additional information on 1-(Propan-2-yl)cyclopropane-1-carboxylic Acid

Professional Introduction to 1-(Propan-2-yl)cyclopropane-1-carboxylic Acid (CAS No. 104131-92-2)

1-(Propan-2-yl)cyclopropane-1-carboxylic Acid, with the CAS number 104131-92-2, is a significant compound in the field of organic chemistry and pharmaceutical research. This molecule, characterized by its cyclopropane ring and propyl substituent, has garnered attention due to its unique structural properties and potential applications in drug development. The cyclopropane moiety, known for its high reactivity and rigidity, introduces a distinct electronic and steric environment that can influence the compound's biological activity. This introduction explores the compound's chemical properties, synthetic pathways, and recent advancements in its application within the pharmaceutical industry.

The chemical structure of 1-(Propan-2-yl)cyclopropane-1-carboxylic Acid consists of a cyclopropane ring substituted with a propan-2-yl group at the 1-position, attached to a carboxylic acid functional group at the 1-position as well. This configuration imparts specific electronic and steric characteristics that make it a valuable scaffold for medicinal chemistry. The cyclopropane ring is particularly notable for its strained three-membered cycle, which enhances electrophilicity and reactivity, making it susceptible to various chemical transformations. These features have been exploited in the synthesis of more complex molecules and in the development of novel pharmacophores.

In terms of synthesis, 1-(Propan-2-yl)cyclopropane-1-carboxylic Acid can be prepared through several routes, including cyclopropanation reactions and carboxylation processes. One common method involves the reaction of cyclopropyl halides with propanol derivatives followed by hydrolysis to yield the carboxylic acid derivative. Recent advancements in synthetic methodologies have improved the efficiency and yield of these reactions, making it more feasible to produce this compound on a larger scale. Additionally, catalytic processes have been explored to enhance selectivity and minimize byproduct formation, aligning with green chemistry principles.

The pharmacological potential of 1-(Propan-2-yl)cyclopropane-1-carboxylic Acid has been extensively studied in recent years. Its unique structural features have led to investigations into its role as an intermediate in the synthesis of bioactive molecules. For instance, derivatives of this compound have shown promise in the development of antimicrobial agents, where the cyclopropane ring contributes to binding interactions with bacterial enzymes. Furthermore, studies have explored its potential as a precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs), leveraging the strained ring system for enhanced binding affinity.

Recent research has also highlighted the compound's utility in addressing neurological disorders. The rigid structure of the cyclopropane ring can mimic natural bioactive scaffolds, potentially enhancing drug delivery and bioavailability. Preclinical studies have indicated that certain derivatives of 1-(Propan-2-yl)cyclopropane-1-carboxylic Acid exhibit neuroprotective properties, making them candidates for further development in treating conditions such as Alzheimer's disease and Parkinson's disease. These findings underscore the importance of this compound as a versatile building block in medicinal chemistry.

The role of computational chemistry in understanding the behavior of 1-(Propan-2-yl)cyclopropane-1-carboxylic Acid cannot be overstated. Advanced modeling techniques have enabled researchers to predict molecular interactions and optimize synthetic pathways with greater accuracy. These simulations have been instrumental in designing derivatives with enhanced pharmacological properties, reducing the need for empirical testing. By integrating experimental data with computational predictions, scientists can accelerate the drug discovery process significantly.

In conclusion, 1-(Propan-2-yl)cyclopropane-1-carboxylic Acid (CAS No. 104131-92-2) represents a fascinating compound with diverse applications in pharmaceutical research. Its unique structural features make it a valuable scaffold for developing novel therapeutic agents targeting various diseases. As synthetic methodologies continue to evolve and computational tools become more sophisticated, the potential applications of this compound are likely to expand further. The ongoing research into its pharmacological properties promises to yield significant advancements in drug development, highlighting its importance in modern medicinal chemistry.

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(CAS:104131-92-2)1-(Propan-2-yl)cyclopropane-1-carboxylic Acid
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